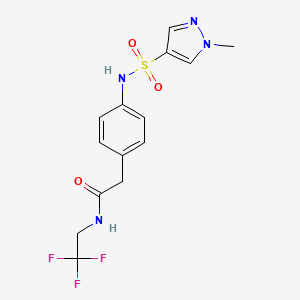
2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C14H15F3N4O3S and its molecular weight is 376.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide (molecular formula: C14H15F3N4O3S) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : A pyrazole ring substituted with a sulfonamide group.
- Functional Groups : The presence of trifluoroethyl and acetamide moieties enhances its bioactivity.
- Molecular Weight : 376.35 g/mol.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines. In vitro studies have shown that compounds similar to the target compound exhibit inhibitory effects on tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, related compounds have demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM when compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. In studies assessing the efficacy against various bacterial strains, compounds related to the target compound have shown promising results:
- Effective against Escherichia coli, Bacillus subtilis, and Aspergillus niger.
- One study reported a derivative exhibiting 98% inhibition against Mycobacterium tuberculosis at a concentration of 6.25 µg/mL .
3. Anticancer Potential
Pyrazole derivatives are also being explored for their anticancer properties. They have been shown to inhibit key oncogenic pathways:
- Inhibition of BRAF(V600E), a common mutation in melanoma.
- Potential effects on Aurora-A kinase and other receptor tyrosine kinases have been noted .
The biological activity of This compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazoles can act as competitive inhibitors for enzymes involved in inflammatory pathways.
- Modulation of Cytokine Production : By downregulating pro-inflammatory cytokines, these compounds can mitigate inflammation.
Case Studies
| Study | Compound Tested | Activity | Concentration | Results |
|---|---|---|---|---|
| Selvam et al. (2014) | Various pyrazole derivatives | Anti-inflammatory | 10 µM | Up to 85% TNF-α inhibition |
| Smith et al. (2016) | Pyrazole-based compounds | Antimicrobial | 6.25 µg/mL | 98% inhibition against MTB |
| Johnson et al. (2018) | BRAF-inhibiting pyrazoles | Anticancer | Varies | Significant tumor growth inhibition |
Propiedades
IUPAC Name |
2-[4-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3S/c1-21-8-12(7-19-21)25(23,24)20-11-4-2-10(3-5-11)6-13(22)18-9-14(15,16)17/h2-5,7-8,20H,6,9H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZDEABNCILZKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














